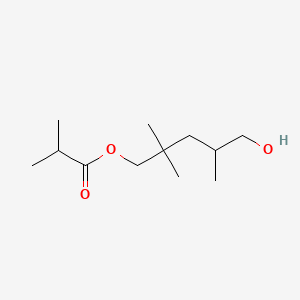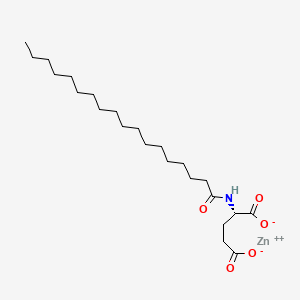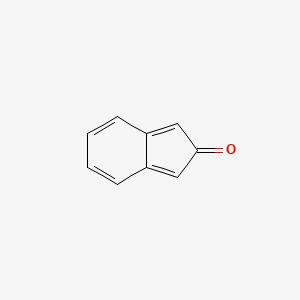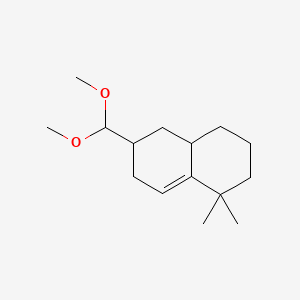
2,3,3',4'-Tetrachlorodiphenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,3’,4’-Tetrachlorodiphenyl ether is a chlorinated diphenyl ether with the molecular formula C12H6Cl4O and a molecular weight of 307.99 g/mol . This compound is part of a broader class of chlorinated aromatic ethers, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of 2,3,3’,4’-Tetrachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction conditions often include the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The process can be controlled to achieve selective chlorination at the desired positions on the diphenyl ether molecule .
Industrial production methods for this compound may involve similar chlorination processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
2,3,3’,4’-Tetrachlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of chlorinated quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully dechlorinated products.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Wissenschaftliche Forschungsanwendungen
2,3,3’,4’-Tetrachlorodiphenyl ether has several scientific research applications:
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of 2,3,3’,4’-Tetrachlorodiphenyl ether involves its interaction with cellular components, leading to various biological effects. The compound can bind to and disrupt the function of cellular membranes, enzymes, and receptors. This disruption can result in oxidative stress, inflammation, and other cellular responses . The specific molecular targets and pathways involved in these effects are still under investigation.
Vergleich Mit ähnlichen Verbindungen
2,3,3’,4’-Tetrachlorodiphenyl ether can be compared with other chlorinated diphenyl ethers, such as:
- 2,3,3’,4,4’-Pentachlorodiphenyl ether
- 2,3,4,4’,5-Pentachlorodiphenyl ether
- 2,3,4,4’,5,5’-Hexachlorodiphenyl ether
These compounds share similar chemical structures but differ in the number and positions of chlorine atoms. The unique arrangement of chlorine atoms in 2,3,3’,4’-Tetrachlorodiphenyl ether gives it distinct chemical and physical properties, influencing its reactivity, toxicity, and environmental behavior .
Eigenschaften
CAS-Nummer |
162853-27-2 |
|---|---|
Molekularformel |
C12H6Cl4O |
Molekulargewicht |
308.0 g/mol |
IUPAC-Name |
1,2-dichloro-3-(3,4-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H6Cl4O/c13-8-5-4-7(6-10(8)15)17-11-3-1-2-9(14)12(11)16/h1-6H |
InChI-Schlüssel |
JVFGXWCLGNACOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OC2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


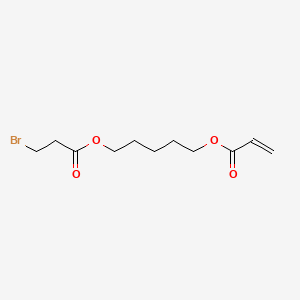
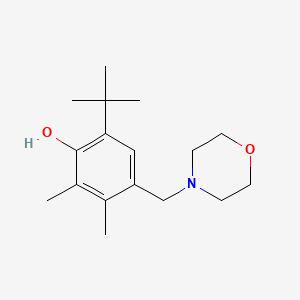
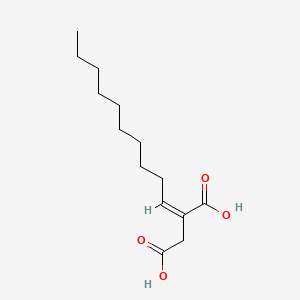
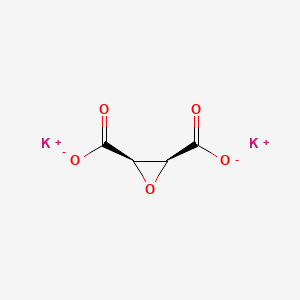

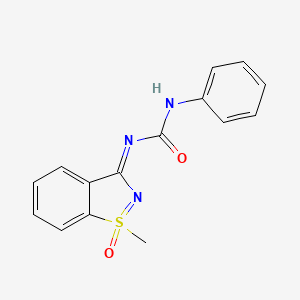
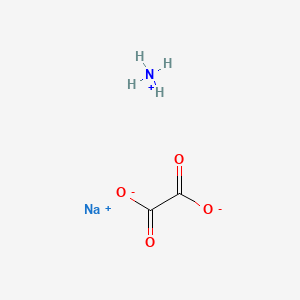

![N,N'-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine](/img/structure/B12666721.png)
